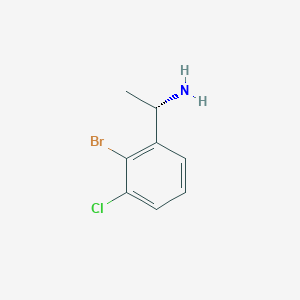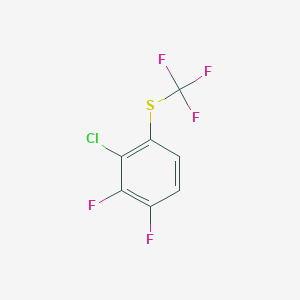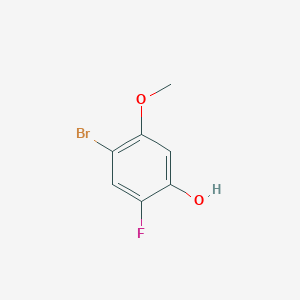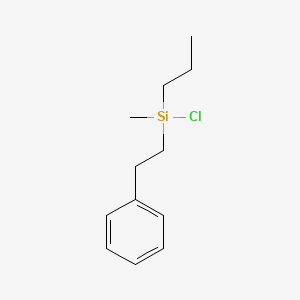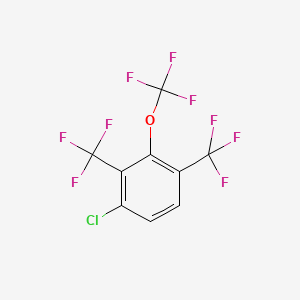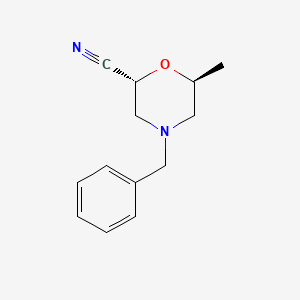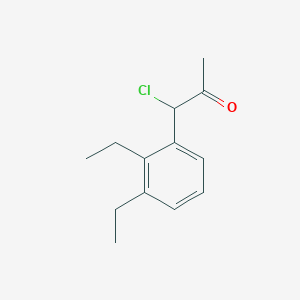
1-Chloro-1-(2,3-diethylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2,3-diethylphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO and a molecular weight of 224.73 g/mol . This compound is characterized by the presence of a chloro group and a diethylphenyl group attached to a propanone backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(2,3-diethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the chlorination of 1-(2,3-diethylphenyl)propan-2-one using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(2,3-diethylphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Reagents like NaBH4 or LiAlH4 in solvents such as ethanol or tetrahydrofuran (THF).
Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-(2,3-diethylphenyl)propan-2-ol.
Oxidation: Formation of 1-(2,3-diethylphenyl)propanoic acid.
Scientific Research Applications
1-Chloro-1-(2,3-diethylphenyl)propan-2-one has several applications in scientific research:
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2,3-diethylphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzymatic activity. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, affecting cellular signaling pathways .
Comparison with Similar Compounds
- 1-Chloro-1-(2,3-dimethylphenyl)propan-2-one
- 1-Chloro-1-(2,3-diphenyl)propan-2-one
- 1-Chloro-1-(2,3-diisopropylphenyl)propan-2-one
Comparison: 1-Chloro-1-(2,3-diethylphenyl)propan-2-one is unique due to the presence of ethyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its dimethyl and diphenyl analogs, the diethyl derivative may exhibit different steric and electronic properties, leading to variations in its chemical behavior and biological activity .
Properties
Molecular Formula |
C13H17ClO |
|---|---|
Molecular Weight |
224.72 g/mol |
IUPAC Name |
1-chloro-1-(2,3-diethylphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO/c1-4-10-7-6-8-12(11(10)5-2)13(14)9(3)15/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
YVCUDWPQFNBNPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(C(=O)C)Cl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





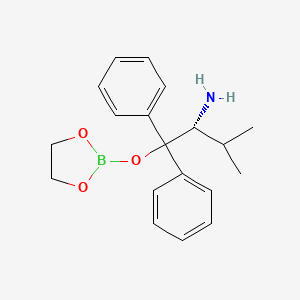
![[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B14035036.png)
